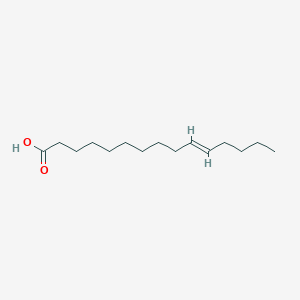
10-Pentadecenoic acid
Vue d'ensemble
Description
10-Pentadecenoic acid is an unsaturated fatty acid of particular interest in lipid chemistry . It has a cis double bond at an even carbon (carbon 10) and thus cannot be enzymatically degraded by the usual beta-oxidation pathway .
Synthesis Analysis
10-Pentadecenoic acid is studied for its potential as a bio-based raw material for the synthesis of surfactants, emulsifiers, and other oleochemicals . It is also used in studies of alternative β-oxidation pathways .Molecular Structure Analysis
The molecular formula of 10-Pentadecenoic acid is C15H28O2 . It has a double bond in the 10-position .Chemical Reactions Analysis
10-Pentadecenoic acid is an unsaturated fatty acid that imparts certain physical and chemical properties to lipid membranes, including fluidity, permeability, and phase behavior .Physical And Chemical Properties Analysis
10-Pentadecenoic acid has a molecular weight of 240.38 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 37.3 Ų .Applications De Recherche Scientifique
Lubricant Base Stocks
10-Undecenoic acid derivatives have been explored for their potential as lubricant base stocks. They exhibit good lubricating properties, thermal stability, and favorable viscosity indices, making them suitable for this application (Padmaja et al., 2012).
Biomedical Applications
A study on the simultaneous release of silver ions and 10-Undecenoic acid from impregnated polymeric membranes highlights their biomedical benefits. These membranes can release both substances at concentrations ensuring biocidal and fungicidal capacity, beneficial in various chemical-pharmaceutical preparations (Nechifor et al., 2022).
Polymer Synthesis
10-Undecenoic acid is used in the synthesis of polyamides with diverse structures and functional properties. It serves as a renewable monomer, contributing to the development of polymers with specific physical properties (Goethals et al., 2014).
Copolymer Synthesis
Utilizing 10-Undecenoic acid derived from castor oil, a range of comb-like copolymers have been synthesized. These copolymers exhibit diverse properties, including amorphous to semicrystalline behavior, suggesting applications in new polymeric materials (Ferraz et al., 2018).
Surface Science
The self-assembling properties of 10-Undecenoic acid on silicon surfaces have been studied. Its unique layer-by-layer growth mechanism and interactions (Van der Waals force and hydrogen bonding) indicate potential in surface modification technologies (Li et al., 2004).
Antimicrobial Polyesters
Polyesters derived from 10-Undecenoic acid exhibit notable antibacterial activity. Their biocidal efficiency against various bacteria suggests their use in creating antimicrobial materials (Totaro et al., 2014).
Chemical Synthesis
Improved synthesis methods for derivatives of pentadecenoic acid, like (Z)-14-methyl-9-pentadecenoic acid, have been developed. These methods offer potential for studying the inhibitory potential of such acids on enzymes like DNA topoisomerase I (Carballeira et al., 2007).
Biofuel and Biolubricant Production
Esterification of 10-Undecenoic acid with methanol has been studied, revealing its potential in producing biofuels, biolubricants, and plasticizers. This research provides insights into efficient methods for converting fatty acids into valuable industrial products (Narayan et al., 2017).
Polyester Synthesis
The polymerization of 10-Undecenoic acid in the presence of clay catalysts leads to polyesters with diverse physicochemical and lubricant properties. These findings contribute to the development of new materials in industrial applications (Yasa et al., 2017).
Renewable Polyesters
Vanillic acid and 10-Undecenoic acid have been used to synthesize thermoplastic polyesters with tunable properties. This research opens avenues for creating sustainable materials from renewable resources (Pang et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-pentadec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXSAEQXOXTDAM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Pentadecenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




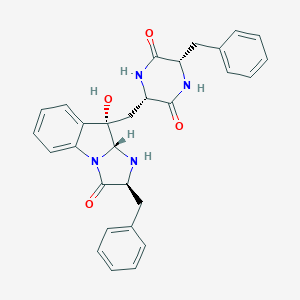
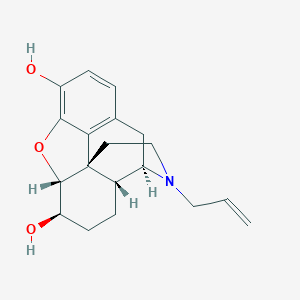

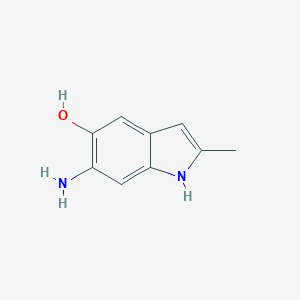

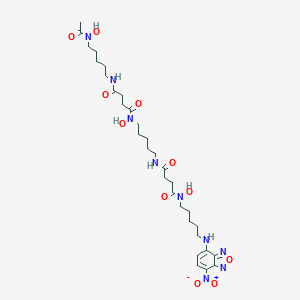
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)


![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)